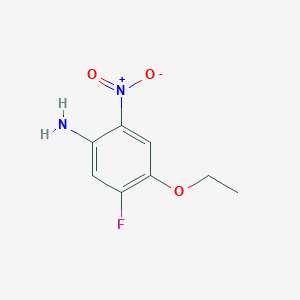![molecular formula C14H19N3S B187893 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 39263-82-6](/img/structure/B187893.png)
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione (PTUT) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a spirocyclic compound that contains a triazole ring and a thione group, and it has been found to have a range of interesting properties that make it attractive for use in various fields of research.
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to have a range of other effects, including the ability to scavenge free radicals and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has a range of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce the risk of oxidative damage and inflammation in cells and tissues. However, there are also some limitations to using 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, including further studies on its mechanism of action and its potential applications in the treatment of various diseases and conditions. Other areas of research could include the development of new synthetic methods for 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione, and the exploration of its potential as a drug delivery agent or as a tool for studying biological processes in cells and tissues. Overall, 2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione is a promising compound with many potential applications in scientific research, and further studies are needed to fully understand its potential uses and limitations.
Métodos De Síntesis
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione can be synthesized using a variety of methods, including the reaction of 1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as potassium carbonate. Other methods include the reaction of 1,2,4-triazole with phenyl isocyanate followed by treatment with sulfur, or the reaction of 1,2,4-triazole with phenyl isothiocyanate and elemental sulfur.
Aplicaciones Científicas De Investigación
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione has been studied for its potential applications in a range of scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to have a range of interesting properties, including antioxidant and anti-inflammatory effects, as well as potential anticancer activity.
Propiedades
Número CAS |
39263-82-6 |
|---|---|
Nombre del producto |
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
Fórmula molecular |
C14H19N3S |
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
2-phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C14H19N3S/c18-13-15-14(10-6-1-2-7-11-14)16-17(13)12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,15,18) |
Clave InChI |
ZSEZANMTGPZRIF-UHFFFAOYSA-N |
SMILES isomérico |
C1CCCC2(CC1)NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
SMILES canónico |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
Otros números CAS |
39263-82-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



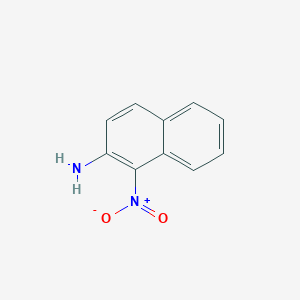
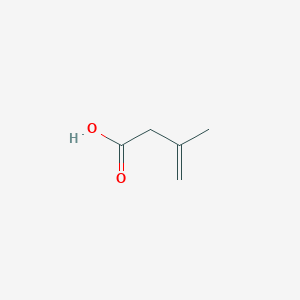
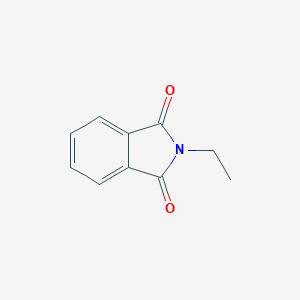
![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)
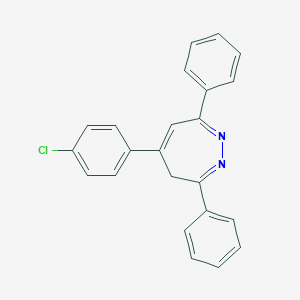
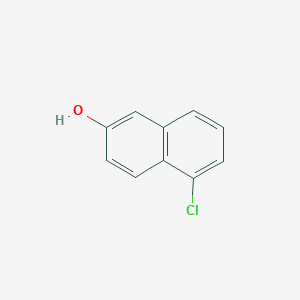
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
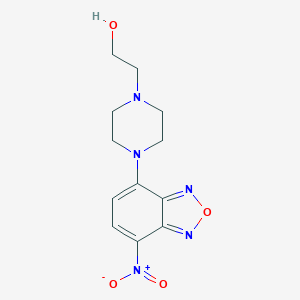
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
